4-Amino-2-fluoro-N-methylbenzamide
Description
Significance in Pharmaceutical Synthesis and Medicinal Chemistry
The primary significance of 4-Amino-2-fluoro-N-methylbenzamide lies in its role as a key intermediate in the synthesis of Enzalutamide (formerly MDV3100), a potent second-generation non-steroidal antiandrogen. researchgate.net Enzalutamide is utilized in the treatment of advanced prostate cancer. researchgate.netchemicalbook.com The structural framework of this compound provides the necessary foundation for the construction of the diarylthiohydantoin core of Enzalutamide. researchgate.net
Beyond its application in the synthesis of Enzalutamide, this compound serves as a versatile reagent in medicinal chemistry for developing novel therapeutic agents. It is employed in the design and synthesis of 5-oxo-2-thioxoimidazolidine derivatives, which have shown potential as potent androgen receptor antagonists. chemicalbook.comsrdpharma.com Furthermore, it is used in the preparation of chiral benzyloxypyridinone derivatives that act as c-Met kinase inhibitors, a target implicated in various cancers. chemicalbook.comsrdpharma.com The strategic incorporation of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. mdpi.com
Overview of Research Trajectories and Academic Contributions
Research efforts surrounding this compound have largely focused on optimizing its synthesis to improve yield, purity, and environmental sustainability. Early synthetic routes often involved the use of hazardous reagents like toxic chromium trioxide and iron powder, which generated significant waste. researchgate.netgoogle.com
A notable advancement in its synthesis involves a multi-step process starting from 2-fluoro-4-nitrotoluene (B45272). This process includes oxidation with potassium permanganate (B83412), chlorination with thionyl chloride, amination with methylamine (B109427), and a final hydrogenation reduction step using a Palladium on carbon (Pd/C) catalyst. chemicalbook.comgoogle.com This "clean process" is highlighted for its high yield (up to 98% for the hydrogenation step), high product purity (over 98%), reduced wastewater, and the ability to recycle the catalyst and organic solvents, making it suitable for large-scale industrial production. google.com Another reported synthesis starts from 4-bromo-2-fluoro-benzoic acid and proceeds through methyl esterification, Ullmann ligation, another esterification, a ring-closing reaction, and final methyl amidation, achieving a total yield of 35% with 99.8% purity. researchgate.net
Academic and industrial research has also explored the development of various derivatives of this compound to investigate their potential as inhibitors of protein kinases, such as PDGFRα and PDGFRβ. nih.gov These studies contribute to the broader understanding of structure-activity relationships and the design of new targeted cancer therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKAXPQJUODMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657628 | |
| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915087-25-1 | |
| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915087251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |
| Source | EPA DSSTox | |
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| Record name | 4-Amino-2-fluoro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2H4HB3FQL | |
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Synthetic Methodologies for 4 Amino 2 Fluoro N Methylbenzamide
Conventional and Established Synthetic Routes
Traditional methods for synthesizing 4-Amino-2-fluoro-N-methylbenzamide often involve multi-step processes that utilize well-established chemical transformations.
A prevalent and established route commences with 2-fluoro-4-nitrotoluene (B45272). This sequence involves the oxidation of the methyl group, followed by amidation and subsequent reduction of the nitro group to form the target primary amine.
The initial step involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). The reaction is typically conducted in an aqueous solution, often with the addition of sodium hydroxide. google.com The resulting benzoic acid derivative is then activated for amidation.
Following oxidation, the carboxyl group of 2-fluoro-4-nitrobenzoic acid is converted into an amide. This is frequently achieved by first converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.com The resulting 2-fluoro-4-nitrobenzoyl chloride is then reacted with methylamine (B109427) to yield N-methyl-2-fluoro-4-nitrobenzamide.
The final step in this sequence is the reduction of the nitro group to an amino group. This transformation yields the final product, this compound. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.
This pathway is closely related to the sequence described above and centers on the creation of a reactive intermediate via chlorination. Starting from 2-fluoro-4-nitrobenzoic acid, treatment with thionyl chloride provides the corresponding acyl chloride. chemicalbook.com
This intermediate, 2-fluoro-4-nitrobenzoyl chloride, readily undergoes nucleophilic acyl substitution with methylamine. The amination step produces N-methyl-2-fluoro-4-nitrobenzamide. The final step is the reduction of the nitro functionality to the desired amine, a process often carried out with high efficiency using catalytic hydrogenation. chemicalbook.com
Table 1: Reaction Steps in Chlorination-Amination-Reduction Synthesis
| Step | Starting Material | Reagent(s) | Intermediate/Product |
| Chlorination | 2-fluoro-4-nitrobenzoic acid | Thionyl chloride (SOCl₂) | 2-fluoro-4-nitrobenzoyl chloride |
| Amination | 2-fluoro-4-nitrobenzoyl chloride | Methylamine (CH₃NH₂) | N-methyl-2-fluoro-4-nitrobenzamide |
| Reduction | N-methyl-2-fluoro-4-nitrobenzamide | Pd/C, H₂ | This compound |
This table summarizes the key transformations in a common synthetic route.
The Ullmann reaction and its modern variations represent a powerful tool for the formation of carbon-nitrogen bonds, providing an alternative approach to synthesizing aryl amines. nih.gov The classic Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an amine. magtech.com.cn
In the context of this compound synthesis, an Ullmann-type strategy could start from a precursor like 4-bromo-2-fluoro-N-methylbenzamide. This intermediate can be synthesized from 4-bromo-2-fluorobenzoic acid and methylamine. chemicalbook.com The subsequent step would involve an Ullmann coupling reaction with an ammonia (B1221849) surrogate or a protected amine, catalyzed by a copper species, to install the C4-amino group.
Modern advancements in Ullmann couplings often employ ligands to modulate the reactivity and efficiency of the copper catalyst, allowing reactions to proceed under milder conditions. mdpi.com A synthetic route starting from 4-bromo-2-fluoro-benzoic acid has been described, which involves a methyl esterification, an Ullmann ligation, and subsequent reaction steps to yield the target molecule. researchgate.net The core of this strategy relies on the copper-catalyzed formation of the aryl-nitrogen bond. organic-chemistry.org
Advanced and Green Chemistry Approaches in this compound Synthesis
In an effort to develop more sustainable and efficient manufacturing processes, recent synthetic developments have focused on advanced catalytic methods and green chemistry principles.
Catalytic hydrogenation is a cornerstone of green chemistry due to its high atom economy and the avoidance of stoichiometric, often toxic, reducing agents like iron powder. researchgate.net In the synthesis of this compound, the reduction of the intermediate N-methyl-2-fluoro-4-nitrobenzamide is a critical step where this technique is applied with great success.
The use of palladium on carbon (Pd/C) as a catalyst for this hydrogenation is particularly effective. chemicalbook.com The reaction is typically carried out under a hydrogen gas atmosphere in a suitable organic solvent like ethyl acetate (B1210297). google.com This method is lauded for its high yield and purity, with process yields reported to be as high as 98% and product purity exceeding 98%. google.comgoogle.com A significant advantage of this process is that the Pd/C catalyst can be recovered and recycled, further enhancing its environmental and economic viability. google.com
Table 2: Performance Data for Pd/C Catalytic Hydrogenation
| Parameter | Finding | Reference |
| Catalyst | Palladium on Carbon (Pd/C) | google.comchemicalbook.com |
| Substrate | N-methyl-2-fluoro-4-nitrobenzamide | google.com |
| Yield | Up to 98% | google.comgoogle.com |
| Product Purity | > 98% | google.comgoogle.com |
| Key Advantage | Catalyst is recyclable | google.com |
This table highlights the efficiency of Pd/C catalytic hydrogenation in the synthesis of this compound.
Phase transfer catalysis (PTC) is another green chemistry technique employed to enhance reaction efficiency, particularly in systems involving reactants in different phases. In the synthesis of this compound, PTC is utilized in the initial oxidation step of 2-fluoro-4-nitrotoluene. google.com
Solvent Optimization and Waste Minimization in Preparation
The efficient and environmentally conscious synthesis of this compound is a critical aspect of its production, particularly within the pharmaceutical industry where green chemistry principles are increasingly important. mdpi.com A key focus in the preparation of this compound is the optimization of solvent use and the minimization of waste generation. This involves careful selection of solvents to maximize reaction yield and purity while also considering their environmental impact and potential for recycling. seppure.comnih.govdrugdiscoveryonline.com
Solvent Optimization in the Hydrogenation Step
A crucial step in the synthesis of this compound is the reduction of the nitro group of the precursor, 2-fluoro-4-nitro-N-methylbenzamide, to an amino group. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. The choice of solvent for this hydrogenation has a significant impact on the reaction's efficiency, including the yield, purity of the final product, and the reaction time. google.comresearchgate.net
Research has demonstrated that various organic solvents can be employed for this transformation. Among the studied solvents, ethanol (B145695) and ethyl acetate have been shown to be effective. google.com The selection between these solvents can be guided by factors such as reaction performance, cost, and the ease of recovery and recycling.
A comparative analysis of the use of ethanol and ethyl acetate in the Pd/C catalytic hydrogenation of 2-fluoro-4-nitro-N-methylbenzamide reveals high yields and purities with both solvents. google.com The following table summarizes the findings from a patented preparation method:
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| Ethanol | 16 | 98.4 | 98.3 |
| Ethyl Acetate | 12 | 98.1 | 98.6 |
This data is derived from a specific patented process and may vary under different reaction conditions. google.com
Waste Minimization Strategies
The reduction of waste in the synthesis of this compound aligns with the principles of green chemistry and sustainable manufacturing. A significant aspect of waste minimization in this process is the ability to recycle key components, namely the catalyst and the organic solvents. seppure.comdrugdiscoveryonline.comconsensus.app
Solvent recycling is another cornerstone of waste reduction in this synthesis. The organic solvents used, such as ethanol or ethyl acetate, can be recovered from the filtrate by distillation after the catalyst has been removed. google.com This recovered solvent can then be reused in future production runs, which significantly lowers the volume of solvent waste that needs to be disposed of and reduces the demand for fresh solvent. seppure.com This practice not only has environmental benefits but also improves the economic viability of the manufacturing process. consensus.app
Furthermore, the described synthetic route, which employs catalytic hydrogenation, is presented as a "clean process production technology" that generates less wastewater compared to older methods. google.com Previous synthetic approaches often utilized iron powder for the reduction step under acidic conditions, a method known to produce large quantities of iron-containing wastewater, which is a significant environmental pollutant. google.comresearchgate.net By avoiding such reagents, the modern synthesis of this compound significantly reduces the generation of hazardous aqueous waste.
In earlier stages of the synthesis, such as the chlorination of 2-fluoro-4-nitrobenzoic acid, solvents like chloroform (B151607) have been used. google.com The selection and handling of such chlorinated solvents are also critical from an environmental and safety perspective, and their efficient recovery and recycling are paramount to a sustainable process.
Role of 4 Amino 2 Fluoro N Methylbenzamide As a Key Intermediate in Drug Discovery
Precursor in the Synthesis of Androgen Receptor Antagonists
The androgen receptor (AR) is a crucial target in the treatment of prostate cancer. 4-Amino-2-fluoro-N-methylbenzamide is a fundamental component in the synthesis of several potent AR antagonists. chemicalbook.com
Enzalutamide (MDV3100) Derivatization Pathways
Enzalutamide (marketed as Xtandi) is a second-generation non-steroidal antiandrogen that has significantly improved the treatment landscape for castration-resistant prostate cancer (CRPC). This compound is a key intermediate in various synthetic routes developed for Enzalutamide. chemicalbook.comresearchgate.net
One common pathway involves the reaction of this compound with a derivative of 2-aminoisobutyric acid, followed by cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (B193372) to form the thiohydantoin core of Enzalutamide. ccspublishing.org.cnchemicalbook.com Variations of this synthesis have been explored to improve yield, purity, and safety, avoiding toxic reagents like methyl iodide. ccspublishing.org.cn
A notable synthetic route starts from 4-bromo-2-fluorobenzoic acid, which is converted to 4-bromo-2-fluoro-N-methylbenzamide. This intermediate then undergoes a coupling reaction with 2-aminoisobutyric acid. The resulting compound is subsequently reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield Enzalutamide. google.com Another approach begins with 2-fluoro-4-nitrotoluene (B45272), which is oxidized to 2-fluoro-4-nitrobenzoic acid. This is then converted to 2-fluoro-4-nitro-N-methylbenzamide, and a subsequent reduction of the nitro group furnishes this compound, a key precursor for the final steps of Enzalutamide synthesis. researchgate.netccspublishing.org.cngoogle.com
The table below summarizes a selection of reported synthetic pathways for Enzalutamide involving this compound or its direct precursors.
| Starting Material | Key Intermediate(s) | Key Reaction Steps | Overall Yield | Reference(s) |
| 4-bromo-2-fluorobenzoic acid | 4-bromo-2-fluoro-N-methylbenzamide, Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate | Amidation, Ullmann coupling, Esterification, Cyclization | 35% | |
| 4-amino-2-(trifluoromethyl)benzonitrile and Boc-2-aminoisobutyric acid | 2-amino-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methylpropanamide, Methyl 4-((1-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-methyl-1-oxopropan-2-yl)amino)-2-fluorobenzoate | Condensation, Deprotection, Ullmann coupling, Cyclization, Amination | 41.0% | ccspublishing.org.cn |
| 2-fluoro-4-nitrotoluene | 2-fluoro-4-nitrobenzoic acid, 2-fluoro-4-nitro-N-methylbenzamide, this compound | Oxidation, Chlorination, Amination, Reduction, Cyclization | Not explicitly stated | researchgate.netccspublishing.org.cn |
Synthesis of Novel 5-oxo-2-thioxoimidazolidine Derivatives
The thiohydantoin ring system, chemically known as a 2-thioxoimidazolidin-4-one, is a core structural motif in Enzalutamide and other AR antagonists. Research has focused on synthesizing novel derivatives of this scaffold to explore new therapeutic possibilities. This compound serves as a crucial reagent in the design and synthesis of these novel 5-oxo-2-thioxoimidazolidine derivatives, which are evaluated for their potential as potent androgen receptor antagonists. chemicalbook.com The synthesis generally involves the reaction of an isothiocyanate with an amino acid derivative, followed by cyclization. The 4-amino group of this compound can be converted to an isothiocyanate or can be coupled with a pre-formed thiohydantoin ring.
Preparation of Imidazolidinedione Compounds
Closely related to the thiohydantoin derivatives are the imidazolidinedione compounds, where the sulfur atom in the ring is replaced by an oxygen atom. These compounds are also investigated as potential androgen receptor antagonists. The synthetic strategies for these derivatives often parallel those for the thiohydantoins, with this compound being a key starting material for introducing the substituted phenylamide moiety that is crucial for antiandrogenic activity.
Involvement in the Development of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for drug development. This compound has proven to be a valuable scaffold for the creation of various kinase inhibitors.
Design and Synthesis of c-Met Kinase Inhibitors (e.g., chiral benzyloxypyridinone derivatives)
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. The development of c-Met inhibitors is an active area of research. This compound has been utilized in the preparation and structure-activity relationship (SAR) studies of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors. chemicalbook.com The design of these inhibitors often involves connecting the this compound moiety to a heterocyclic core that interacts with the kinase hinge region. The specific stereochemistry and substituents on the benzyloxy group can significantly impact potency and selectivity. nih.gov
Other Protein Kinase Inhibitor Scaffolds Utilizing this compound Core
The versatility of the this compound scaffold has been leveraged in the development of inhibitors for other protein kinases as well. For instance, it has been incorporated into scaffolds targeting TYK2, a member of the Janus kinase (JAK) family, which are involved in inflammatory and autoimmune diseases. nih.gov The 4-aminopyridine (B3432731) benzamide (B126) scaffold, for which this compound can be a key building block, has been optimized to yield potent and selective TYK2 inhibitors. nih.gov Furthermore, quinoline-based structures, known to inhibit various kinases, have been synthesized incorporating moieties derived from this compound to explore their potential as anticancer agents by targeting kinases like c-Met. utmb.edunih.gov
The table below highlights some of the kinase inhibitor scaffolds that incorporate the this compound core.
| Kinase Target | Inhibitor Scaffold | Key Research Findings | Reference(s) |
| c-Met | Chiral benzyloxypyridinone derivatives | The this compound moiety is a key component in SAR studies, with specific stereoisomers showing enhanced potency. | chemicalbook.comnih.gov |
| TYK2 | 4-Aminopyridine benzamides | Optimization of the benzamide portion, derivable from this compound, led to potent and selective TYK2 inhibitors. | nih.gov |
| c-Met | Quinolines | Incorporation of substituted amine functionalities, for which this compound can be a precursor, led to potent c-Met inhibitors. | utmb.edunih.gov |
Structure Activity Relationship Sar Studies Pertaining to 4 Amino 2 Fluoro N Methylbenzamide Derivatives
Elucidating Structural Features Influencing Androgen Receptor Antagonism
The androgen receptor (AR) is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer. nih.gov The 4-Amino-2-fluoro-N-methylbenzamide scaffold is a cornerstone in the design of modern non-steroidal AR antagonists. It is a key intermediate in the synthesis of Enzalutamide (MDV3100), a second-generation oral androgen receptor antagonist. chemicalbook.comgoogle.com
The antagonistic activity of derivatives based on this scaffold is largely determined by their ability to bind to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the necessary conformational changes that allow for the recruitment of coactivators and the interaction between the N-terminus and C-terminus of the receptor, which are essential for its activation. nih.govnih.gov
Key structural features and their influence on AR antagonism include:
The Benzamide (B126) Core : The central phenyl ring and the amide group provide a rigid backbone that correctly orients the substituents to fit within the AR ligand-binding pocket. The fluorine atom at the 2-position can enhance binding affinity through specific interactions. For example, in related antagonists, a fluorine atom has been shown to form a hydrophilic interaction with the side chain of glutamine 711 (Q711) in the AR LBD. nih.gov
Targeting the Activation Function 2 (AF2) Site : A primary strategy for potent antagonism involves designing molecules that sterically hinder the AF2 surface of the AR LBD. nih.gov The AF2 region is the binding site for coactivator motifs (like FXXLF) necessary for transcriptional activation. nih.govnih.gov Derivatives of the this compound scaffold are designed so that specific bulky substituents will occupy this AF2 pocket, physically blocking the coactivator binding and locking the receptor in an inactive state. nih.govnih.gov
Substitutions on the Amino Group : The 4-amino group is a critical point for derivatization. Attaching larger, complex heterocyclic structures to this position is a common strategy to generate potent antagonists. These additions are designed to mimic the A/B ring structure of endogenous androgens while introducing features that induce an antagonistic conformation upon binding.
The following table illustrates how structural modifications on a related β-amino-carbonyl scaffold influence androgen receptor antagonism, highlighting the principles applicable to this compound derivatives.
| Compound | Modification | Effect on AR Activity | Reference |
|---|---|---|---|
| Compound 21 | Initial hit from screening | Partial AR agonist | nih.gov |
| Compound 6012 | Structural modification of Compound 21 | Potent AR antagonist | nih.gov |
| Isomer 6012-4 (1R, 3S) | Specific stereoisomer of Compound 6012 | Showed the highest antagonistic activity, comparable to Bicalutamide | nih.gov |
| S1 (classical antagonist) | Reference compound | Fits within the receptor binding groove, blocking AF2 | nih.gov |
Impact of Derivatization on Kinase Inhibition Profiles
The this compound scaffold is not only important for AR antagonists but also serves as a reagent in the preparation of potent kinase inhibitors. chemicalbook.com Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Derivatives of this scaffold have been investigated as inhibitors of various receptor tyrosine kinases (RTKs) such as c-Met, platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). chemicalbook.comnovartis.com
SAR studies in this area focus on modifying the core structure to achieve high potency and selectivity against specific kinase targets.
Linker Functionality : In many designs, the benzamide portion of the molecule acts as a linker connecting two different pharmacophores, each binding to a distinct region of the kinase enzyme. nih.gov For example, one part of the molecule can target the ATP-binding "hinge" region, while another part extends into a nearby allosteric pocket. nih.gov
Purine (B94841) and Heterocyclic Substituents : In a study on related 4-methylbenzamide (B193301) derivatives, the attachment of various 2,6-substituted purines to the scaffold led to a series of compounds with significant inhibitory activity against PDGFRα and PDGFRβ. nih.gov The nature of the substituent on the purine ring was found to be critical for potency.
Targeting Multiple Kinases : Rational design has led to the development of multi-kinase inhibitors from related scaffolds. For instance, the 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one series yielded compounds that are potent, reversible ATP-competitive inhibitors of VEGFR-2, FGFR-1, and PDGFRβ, with IC₅₀ values often below 0.1 µM. novartis.com
The data below from a study on related 4-methylbenzamide derivatives demonstrates the impact of derivatization on kinase inhibition. nih.gov
| Compound | Key Structural Feature | Target Kinase | Inhibition at 1 µM | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 7 | 2-chloro-6-(morpholin-4-yl)purine | PDGFRα | 45% | N/A | nih.gov |
| Compound 7 | 2-chloro-6-(morpholin-4-yl)purine | K562 cell line | N/A | 2.27 | |
| Compound 10 | 2-chloro-6-(cyclopropylamino)purine | PDGFRα | 36% | N/A | |
| Compound 10 | 2-chloro-6-(cyclopropylamino)purine | K562 cell line | N/A | 2.53 |
Rational Drug Design Strategies Based on this compound Scaffolds
The this compound structure is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. nih.gov This versatility makes it an excellent starting point for rational drug design campaigns.
For androgen receptor antagonists , the design strategy focuses on creating molecules that not only compete with endogenous androgens but also actively promote an inactive receptor conformation. This is achieved by:
Structure-Based Design : Utilizing crystal structures and homology models of the AR LBD to design ligands that fit optimally. nih.gov
Targeting Allosteric Sites : Designing bulky substituents that extend from the core scaffold to interact with and block critical surfaces like the AF2 site, thereby preventing coactivator recruitment and receptor activation. nih.gov This mechanism is key to overcoming resistance seen with first-generation antiandrogens.
For kinase inhibitors , the rational design approach often involves a fragment-based strategy:
Hinge-Binding Motif : One part of the molecule is designed to form hydrogen bonds with the kinase hinge region, a common feature for ATP-competitive inhibitors.
Linker Chemistry : The this compound scaffold acts as a rigid and tunable linker to connect the hinge-binding fragment to another fragment.
Allosteric Targeting : The second fragment is designed to occupy an adjacent pocket, such as the DFG-out allosteric site, which can confer greater selectivity and potency. nih.gov Molecular modeling suggests that derivatives can act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors depending on the substituents. nih.gov
This dual-pronged approach allows for the creation of highly potent and selective inhibitors, as demonstrated by the development of compounds like TKI258, which emerged from a series of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones and progressed to clinical trials based on its favorable properties. novartis.com
Advanced Spectroscopic and Analytical Characterization of 4 Amino 2 Fluoro N Methylbenzamide and Its Synthetic Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through ¹H and ¹³C NMR, the precise arrangement of atoms within 4-Amino-2-fluoro-N-methylbenzamide and its precursors can be confirmed.
For This compound , the ¹H NMR spectrum provides distinct signals corresponding to each unique proton environment. The methyl group attached to the amide nitrogen (N-CH₃) typically appears as a doublet, coupled to the amide proton. The aromatic protons show complex splitting patterns influenced by both fluorine and adjacent protons. The amino group protons (NH₂) often appear as a broad singlet. chemicalbook.com
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon of the amide is characteristically found in the downfield region (160-170 ppm). The fluorine atom significantly influences the chemical shifts of adjacent carbon atoms, causing characteristic splitting (C-F coupling), which is crucial for confirming the substitution pattern on the benzene (B151609) ring. chemicalbook.com
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| 7.90 (dd, J = 8.6 Hz, 1H) | Aromatic H |
| 6.61 (br s, 1H) | Amide N-H |
| 6.48 (d, J = 8.2 Hz, 1H) | Aromatic H |
| 6.32 (d, J = 14.3 Hz, 1H) | Aromatic H |
| 4.15 (br s, 2H) | Amino N-H₂ |
| 2.98 (d, J = 4.8 Hz, 3H) | Methyl N-CH₃ |
| Data sourced from ChemicalBook. chemicalbook.com |
For the synthetic intermediate 2-fluoro-4-nitrobenzoic acid , the ¹H NMR spectrum is expected to show three distinct aromatic proton signals. The presence of the electron-withdrawing nitro and carboxyl groups, along with the electronegative fluorine, would shift these protons downfield.
The subsequent intermediate, 2-fluoro-4-nitro-N-methylbenzamide , would exhibit a ¹H NMR spectrum that includes the characteristic doublet for the N-methyl group and a broad singlet for the amide N-H proton, in addition to the signals from the aromatic protons. The conversion from a carboxylic acid to an N-methylamide is thus easily monitored by the appearance of these specific methyl and amide proton signals. nih.govpharmaffiliates.com
Mass Spectrometry (MS) Applications in Compound Verification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. It is a critical method for verifying the successful synthesis of this compound and its intermediates.
For This compound , high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of its elemental composition. The experimentally determined mass should align closely with the calculated theoretical mass for the molecular formula C₈H₉FN₂O. This technique confirms that the final reduction step (conversion of the nitro group to an amino group) has occurred, which involves a specific mass change from the nitro-intermediate.
The primary synthetic intermediates can also be readily verified by MS:
2-fluoro-4-nitrobenzoic acid (C₇H₄FNO₄): Has a molecular weight of approximately 185.11 g/mol . nih.gov
2-fluoro-4-nitro-N-methylbenzamide (C₈H₇FN₂O₃): Has a molecular weight of approximately 198.15 g/mol . nih.gov
Monitoring a synthetic reaction sequence with MS involves observing the disappearance of the reactant's molecular ion peak and the appearance of the product's molecular ion peak at each step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Technique Application |
| 2-fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | Verification of starting material. nih.gov |
| 2-fluoro-4-nitro-N-methylbenzamide | C₈H₇FN₂O₃ | 198.15 | Confirmation of amidation step. nih.gov |
| This compound | C₈H₉FN₂O | 168.17 | Confirmation of final product via nitro reduction. |
Chromatographic Techniques (HPLC, UPLC, LC-MS) for Purity Assessment and Process Monitoring
Chromatographic methods are essential for determining the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for these purposes. bldpharm.combldpharm.com
The purity of the final compound is assessed by developing a stability-indicating HPLC or UPLC method. A reversed-phase method is commonly used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. nih.govresearchgate.net Under optimized conditions, the final product will elute as a single, sharp peak with a specific retention time. The presence of impurities, such as unreacted starting materials or by-products, would be indicated by additional peaks in the chromatogram. The area of the main peak relative to the total area of all peaks is used to calculate the purity, which is often required to be above 99% for pharmaceutical intermediates.
During synthesis, these techniques are invaluable for process monitoring. For instance, to monitor the reduction of 2-fluoro-4-nitro-N-methylbenzamide to this compound, small aliquots of the reaction mixture can be analyzed. The chromatogram would show a decrease in the peak corresponding to the nitro-intermediate and a concurrent increase in the peak for the amino-product over time, allowing for the determination of reaction completion.
LC-MS combines the separation power of HPLC/UPLC with the detection specificity of mass spectrometry. This hyphenated technique is particularly useful as it can simultaneously separate the components of a mixture and provide their molecular weights, enabling the confident identification of the desired product as well as any impurities or by-products formed during the reaction. nih.gov
Infrared (IR) Spectroscopy and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is a rapid and effective method for identifying the functional groups present in a molecule, making it useful for tracking the chemical transformations during the synthesis of this compound.
The IR spectrum of the final product, This compound , would display characteristic absorption bands:
N-H stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂), and one peak in the same region for the secondary amide (N-H).
C=O stretching (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹.
N-H bending (Amide II): A band typically found near 1550 cm⁻¹.
C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.
Aromatic C-H and C=C stretching: Signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
The progression of the synthesis can be followed by observing changes in the IR spectrum. When converting 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-nitro-N-methylbenzamide , the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) would disappear and be replaced by the characteristic N-H and amide C=O peaks. nih.govnist.gov The most significant change occurs in the final step: the reduction of the nitro group. The strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂) in 2-fluoro-4-nitro-N-methylbenzamide , typically seen around 1530 cm⁻¹ and 1350 cm⁻¹, would disappear completely, while the N-H stretching peaks of the newly formed primary amine would appear, confirming the successful synthesis of this compound. mdpi.com
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Present in Compound |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | 2-fluoro-4-nitrobenzoic acid |
| C=O (Carboxylic Acid) | 1700 - 1725 | 2-fluoro-4-nitrobenzoic acid |
| N-O (Nitro Stretch) | 1500 - 1550 and 1300 - 1370 | 2-fluoro-4-nitrobenzoic acid, 2-fluoro-4-nitro-N-methylbenzamide |
| N-H (Amide) | 3300 - 3500 | 2-fluoro-4-nitro-N-methylbenzamide, this compound |
| C=O (Amide I) | 1640 - 1680 | 2-fluoro-4-nitro-N-methylbenzamide, this compound |
| N-H (Primary Amine) | 3300 - 3500 (two peaks) | This compound |
| C-F (Aryl Fluoride) | 1000 - 1400 | All listed compounds |
Future Directions in 4 Amino 2 Fluoro N Methylbenzamide Research
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of 4-Amino-2-fluoro-N-methylbenzamide has been the subject of research aimed at improving efficiency, reducing environmental impact, and ensuring suitability for large-scale production. researchgate.netgoogle.com Early synthetic routes were often hampered by the use of toxic reagents and the generation of significant waste streams. For instance, many older methods employed toxic substances like chromium trioxide and iron powder, with the latter contributing to substantial iron pollution during the reduction process. researchgate.net
Future research in this area is expected to continue focusing on the principles of green chemistry. This includes the exploration of even more benign catalysts, solvent-free reaction conditions, and continuous flow manufacturing processes to further enhance efficiency and minimize the environmental footprint of producing this key pharmaceutical intermediate.
Diversification of Chemical Derivatives for New Therapeutic Applications Beyond Androgen Receptor Antagonism and Kinase Inhibition
The primary application of this compound has been as a building block for potent androgen receptor (AR) antagonists, such as Enzalutamide, and for the preparation of chiral benzyloxypyridinone derivatives that act as c-Met kinase inhibitors. researchgate.netchemicalbook.com While these applications are of significant clinical importance, the inherent chemical reactivity of the 4-amino and benzamide (B126) moieties offers substantial opportunities for the diversification of its derivatives into new therapeutic areas.
Future research is anticipated to leverage the this compound scaffold to generate novel classes of bioactive molecules. The exploration of derivatives for targets beyond AR and c-Met is a promising avenue. For instance, structurally related quinazolinone derivatives, which can be synthesized from similar aminobenzamide precursors, have demonstrated significant anti-inflammatory activity. researchgate.net This suggests that derivatives of this compound could be investigated for their potential in treating inflammatory conditions.
Furthermore, research into other substituted benzamide analogues has revealed potent antiviral activity. A study on N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues identified compounds with significant efficacy against human adenovirus (HAdV), with some derivatives targeting the HAdV DNA replication process. nih.gov This opens up the possibility of developing this compound-based compounds as antiviral agents.
Another emerging area of interest is the development of inhibitors for fatty acid binding protein 4 (FABP4), which is implicated in metabolic diseases and cancer. Research on 4-amino and 4-ureido pyridazin-3(2H)-one derivatives has shown promise in this regard, indicating that the core 4-aminobenzamide (B1265587) structure could be adapted to target other proteins involved in metabolic pathways. nih.gov
The diversification of derivatives could also extend to neurological disorders, where various benzamide compounds have found utility. The key will be to employ rational drug design and high-throughput screening to explore the chemical space around the this compound core and identify novel derivatives with high affinity and selectivity for new biological targets.
Advanced Mechanistic Studies on Biological Interactions and Pathway Modulation
A deeper understanding of the biological interactions and pathway modulations of this compound and its derivatives is crucial for the development of next-generation therapeutics. For its primary application in oncology, the mechanism of its derivative, Enzalutamide, is known to involve binding to the androgen receptor, which in turn reduces the efficiency of its nuclear translocation and impairs both DNA binding to androgen response elements and the recruitment of coactivators. researchgate.net
However, the signaling pathways involving the androgen receptor are complex and interconnected with other cellular processes. For example, prostate cancer cells have been shown to coordinate androgen receptor signaling with nutrient signaling pathways to increase the transport of essential amino acids, which is vital for tumor growth. nih.gov Future mechanistic studies should therefore not only focus on the direct interaction with the target protein but also explore the broader impact on the cellular signaling network. This includes investigating potential cross-talk with other pathways, such as the PI3K/Akt and MAPK pathways, which have been shown to modulate androgen receptor activity. nih.gov
Moreover, the emergence of drug resistance, often through mutations in the target protein, presents a significant clinical challenge. scienceopen.com Advanced mechanistic studies are needed to elucidate how specific mutations in the androgen receptor, for example, can alter the binding of antagonists derived from this compound and in some cases, convert them into agonists. scienceopen.com Such studies will be instrumental in designing new derivatives that can overcome these resistance mechanisms.
Future research should also aim to characterize the off-target effects and potential for polypharmacology of new derivatives. A comprehensive understanding of the full spectrum of biological interactions will be essential for predicting both the efficacy and the potential for adverse effects of novel compounds. Techniques such as chemical proteomics, transcriptomics, and metabolomics will be invaluable in mapping the cellular response to these compounds and identifying the key pathways they modulate.
Q & A
Q. What are the key structural features of 4-amino-2-fluoro-N-methylbenzamide, and how do they influence reactivity?
The compound (C₈H₉FN₂O) contains a benzamide core with a fluorine substituent at the 2-position, an amino group at the 4-position, and an N-methyl amide group. The fluorine atom increases electronegativity and stabilizes the aromatic ring via electron-withdrawing effects, while the amino group provides nucleophilic potential. The N-methyl group reduces hydrogen-bonding capacity compared to unsubstituted amides, impacting solubility and intermolecular interactions. Structural identifiers include the InChIKey XOKAXPQJUODMSH-UHFFFAOYSA-N and SMILES O=C(C1C(F)=CC(N)=CC=1)NC .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step organic reactions starting from 2-fluoro-4-nitrobenzoic acid:
- Step 1 : Reduction of the nitro group to an amine using catalytic hydrogenation or Sn/HCl.
- Step 2 : Methylation of the amide nitrogen via reaction with methyl iodide in the presence of a base (e.g., K₂CO₃).
- Step 3 : Purification via recrystallization or column chromatography to achieve >95% purity . Reaction conditions (solvent: DCM; temperature: 0–25°C) are optimized to minimize side products like over-methylation .
Q. How is purity assessed, and what analytical techniques are critical for characterization?
Purity is validated using:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (theoretical: 168.17 g/mol) .
Advanced Research Questions
Q. How does the fluorine substituent impact the compound’s bioactivity in medicinal chemistry studies?
Fluorine enhances metabolic stability by resisting oxidative degradation and improves membrane permeability via lipophilicity modulation. In Enzalutamide impurity studies, the 2-fluoro-4-amino substitution pattern mimics androgen receptor binding motifs, enabling structure-activity relationship (SAR) investigations . Comparative studies with non-fluorinated analogs show reduced receptor affinity (ΔIC₅₀ > 50%) .
Q. What strategies resolve contradictions in reported solubility and stability data?
Discrepancies arise from solvent polarity and pH variations:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays.
- Stability : Degradation under acidic conditions (pH < 3) is mitigated by storing at -20°C in inert atmospheres. LC-MS tracking of degradation products (e.g., hydrolyzed amide) is recommended .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like the androgen receptor. The amino group forms hydrogen bonds with Asp695, while fluorine participates in hydrophobic interactions with Leu704. QSAR models using PubChem descriptors (e.g., topological polar surface area = 64.5 Ų) align with experimental IC₅₀ values .
Q. How is crystallographic data used to validate structural hypotheses?
Single-crystal X-ray diffraction confirms the planar benzamide core and dihedral angles between substituents. Data collected at synchrotron facilities (e.g., λ = 0.71073 Å) reveal intermolecular interactions, such as π-stacking distances (3.5–3.8 Å), critical for co-crystal engineering .
Methodological Considerations
Q. What precautions are required when handling this compound in biological assays?
- Toxicity : Use PPE (gloves, goggles) due to potential mutagenicity (Ames test recommended).
- Interference : The amino group may react with aldehyde-based fixatives; use methanol fixation for cellular assays .
Q. How to optimize reaction yields in scaled-up synthesis?
- Catalysis : Replace Sn/HCl with Pd/C for nitro reduction to improve scalability and reduce metal contamination.
- Solvent Choice : Switch from DCM to THF for methylation to enhance mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
